molecular formula C10H13F2NO2S B5773515 N-(tert-butyl)-3,4-difluorobenzenesulfonamide

N-(tert-butyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B5773515
M. Wt: 249.28 g/mol
InChI Key: SWUNYUQRMUULJQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3,4-difluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with two fluorine atoms and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-difluorobenzenesulfonyl chloride+tert-butylamineThis compound+HCl\text{3,4-difluorobenzenesulfonyl chloride} + \text{tert-butylamine} \rightarrow \text{this compound} + \text{HCl} 3,4-difluorobenzenesulfonyl chloride+tert-butylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be involved in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while hydrolysis would produce the corresponding sulfonic acid and tert-butylamine.

Scientific Research Applications

N-(tert-butyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be employed in studies investigating the interaction of sulfonamide compounds with biological targets, such as enzymes or proteins.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Comparison with Similar Compounds

  • N-(tert-butyl)-4-fluorobenzenesulfonamide
  • N-(tert-butyl)-3-fluorobenzenesulfonamide
  • N-(tert-butyl)-2,4-difluorobenzenesulfonamide

Comparison: N-(tert-butyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring. This substitution pattern can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds with different substitution patterns. The tert-butyl group also contributes to the compound’s steric and electronic properties, making it distinct from other sulfonamides.

Properties

IUPAC Name

N-tert-butyl-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUNYUQRMUULJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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